2-Methoxycyclopentane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclopentane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopentane ring with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclopentane-1-sulfonamide can be achieved through several methods. One common approach involves the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method is advantageous as it does not require pre-functionalization steps, thereby reducing waste and streamlining the synthetic process.
Another method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH4I). This approach is environmentally friendly and tolerates a wide range of functional groups . Additionally, the use of copper-catalyzed reactions with phenylboronic acid and potassium metabisulfite can also yield sulfonamide compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions or the use of continuous flow reactors to optimize yield and efficiency. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclopentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxycyclopentane-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxycyclopentane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, ultimately disrupting bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ether:
Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in the synthesis of sulfonamides.
Sulfanilamide: A well-known sulfonamide used in pharmaceuticals, structurally similar but with different substituents.
Uniqueness
2-Methoxycyclopentane-1-sulfonamide is unique due to its specific combination of a cyclopentane ring, methoxy group, and sulfonamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-methoxycyclopentane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
UXALDMBLWRLEIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.